molecular formula C27H29N3O6 B12136354 1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12136354
M. Wt: 491.5 g/mol
InChI Key: CSVPFOFXVCRSAX-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole and pyrrole rings, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by their coupling through a spiro linkage. Common reagents used in these reactions include:

  • Indole derivatives
  • Pyrrole derivatives
  • Morpholine
  • Benzoyl chloride
  • Ethylating agents

Industrial Production Methods: Industrial production of such complex compounds often requires advanced techniques such as:

  • High-pressure liquid chromatography (HPLC)
  • Column chromatography
  • Recrystallization

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation : Conversion of hydroxyl groups to carbonyl groups.
  • Reduction : Reduction of carbonyl groups to hydroxyl groups.
  • Substitution : Replacement of functional groups with other substituents.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
  • Reducing agents : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
  • Substitution reagents : Halogenating agents, Nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spiro compounds’ properties and reactivity.

Biology: In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its morpholine moiety is known to interact with various biological targets.

Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings may also participate in binding to proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • Spiro[indole-pyrrole] derivatives
  • Morpholine-containing compounds
  • Benzoyl-substituted indoles

Uniqueness: This compound’s uniqueness lies in its combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities.

Properties

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

(4'E)-1-ethyl-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H29N3O6/c1-3-29-21-7-5-4-6-20(21)27(26(29)34)22(23(31)18-8-10-19(35-2)11-9-18)24(32)25(33)30(27)13-12-28-14-16-36-17-15-28/h4-11,31H,3,12-17H2,1-2H3/b23-22-

InChI Key

CSVPFOFXVCRSAX-FCQUAONHSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCN5CCOCC5

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.